molecular formula C5H7FO2 B6236831 rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2351028-97-0

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B6236831
CAS RN: 2351028-97-0
M. Wt: 118.1
InChI Key:
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Description

1-Methylcyclopropanecarboxylic acid is an organic compound used in the structure-activity studies of small carboxylic acids (SCAs). It has also been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Physical and Chemical Properties This compound is a solid at room temperature. It has a boiling point of 183-185 °C and a melting point of 30-32 °C. The molecular weight is 100.12 .

Safety and Hazards

The compound is classified as Skin Corr. 1B under the GHS system, indicating it can cause skin corrosion. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Ethyl 2-(fluoromethyl)cyclopropane-1-carboxylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol", "Diethyl ether", "Acetone", "Methanol", "Hexanes" ], "Reaction": [ "Step 1: Ethyl 2-(fluoromethyl)cyclopropane-1-carboxylate is treated with sodium hydride in dry diethyl ether to form the corresponding carbanion.", "Step 2: Bromine is added dropwise to the reaction mixture to form the bromo compound.", "Step 3: The bromo compound is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 6: The free base is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 7: The diazonium salt is coupled with copper(II) sulfate to form the corresponding azo compound.", "Step 8: The azo compound is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 9: The carboxylic acid is neutralized with sodium bicarbonate and extracted with diethyl ether.", "Step 10: The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to afford the desired product as a white solid.", "Step 11: The product is recrystallized from a mixture of ethanol and hexanes to obtain pure rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid." ] }

CAS RN

2351028-97-0

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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